Cas no 910467-79-7 (((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane)
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane Chemical and Physical Properties
Names and Identifiers
-
- ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane
- ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane
- ((4-((4-FLUOROPHENYL)ETHYNYL)PHENYL)ETHYNYL)-TRIMETHYLSILANE
- 1-[2-(4-fluorophenyl)ethynyl]-4-[2-(trimethylsilyl)ethynyl]Benzene
- 1-(trimethylsilylethynyl)-4-(4-fluorophenylethynyl)benzene
- DTXSID80474301
- FT-0751276
- XBFCWOQPNQXDMH-UHFFFAOYSA-N
- 2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane
- 910467-79-7
- SCHEMBL712228
- DA-17960
-
- MDL: MFCD22376624
- Inchi: 1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3
- InChI Key: XBFCWOQPNQXDMH-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CC(C#CC2C=CC(=CC=2)F)=CC=1)(C)(C)C
Computed Properties
- Exact Mass: 292.10835524g/mol
- Monoisotopic Mass: 292.10835524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 0
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120363-1g |
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane |
910467-79-7 | 95% | 1g |
$615.44 | 2023-08-31 | |
| TRC | F073030-50mg |
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane |
910467-79-7 | 50mg |
$ 510.00 | 2022-06-02 | ||
| TRC | F073030-100mg |
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane |
910467-79-7 | 100mg |
$ 850.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658363-1g |
((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane |
910467-79-7 | 98% | 1g |
¥5275.00 | 2024-04-25 |
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane (CAS No. 910467-79-7): A Comprehensive Overview
((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane (CAS No. 910467-79-7) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This compound, often referred to as FPEPTS, is characterized by its unique molecular structure, which includes a trimethylsilyl group and multiple ethynyl functionalities. The presence of these groups imparts distinct chemical and physical properties, making FPEPTS a valuable building block in various applications.
The molecular formula of ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane is C18H18F1Si1. The compound's molecular weight is approximately 285.42 g/mol. The structure of FPEPTS consists of a central trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring substituted with another ethynyl group and a fluorophenyl moiety. This intricate arrangement provides a platform for diverse chemical reactions and interactions.
In the realm of organic synthesis, FPEPTS has been utilized as a key intermediate in the preparation of complex organic molecules. Its reactivity is primarily attributed to the presence of the terminal ethynyl groups, which can undergo various coupling reactions such as Sonogashira coupling and Glaser coupling. These reactions are crucial in the synthesis of conjugated polymers, dendrimers, and other advanced materials. For instance, recent studies have demonstrated the use of FPEPTS in the synthesis of π-conjugated systems with enhanced electronic and optical properties.
The fluorophenyl moiety in FPEPTS adds an additional layer of complexity and functionality. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the electronic properties of the molecule. This characteristic makes FPEPTS particularly useful in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has shown that compounds derived from FPEPTS exhibit improved charge transport properties and stability under various environmental conditions.
In the pharmaceutical industry, ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane has also found applications in drug discovery and development. The unique structure of FPEPTS allows it to serve as a scaffold for the design and synthesis of bioactive molecules. For example, studies have explored the use of FPEPTS derivatives as potential inhibitors of specific enzymes involved in disease pathways. One notable application is in the development of inhibitors for protein kinases, which are key targets in cancer therapy.
The synthetic accessibility of FPEPTS further enhances its utility in pharmaceutical research. The compound can be synthesized through well-established methods involving palladium-catalyzed cross-coupling reactions. This robust synthetic route ensures high yields and purity, making it suitable for large-scale production and industrial applications.
In addition to its synthetic applications, ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane has been studied for its potential biological activities. Research has shown that certain derivatives of FPEPTS exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating various inflammatory diseases and oxidative stress-related conditions. These findings highlight the broad therapeutic potential of compounds derived from FPEPTS.
The environmental impact of ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane is another important consideration. While the compound itself is not classified as hazardous, proper handling and disposal practices should be followed to ensure environmental safety. Recent studies have focused on developing green synthetic methods to reduce the environmental footprint associated with the production and use of FPEPTS.
In conclusion, ((4-((4-Fluorophenyl)ethynyl)phenyl)-ethynyl)trimethylsilane (CAS No. 910467-79-7) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique molecular structure enables it to serve as a valuable building block in organic synthesis, materials science, and pharmaceutical research. Ongoing research continues to uncover new applications and properties of FPEPTS, solidifying its position as an important compound in modern chemistry.
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